(2,4,5-Trimethoxyphenyl)methanamine

Description

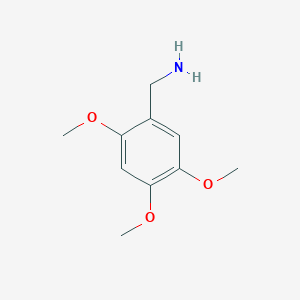

Structure

3D Structure

Properties

IUPAC Name |

(2,4,5-trimethoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-5H,6,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFDSHYASCMRFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CN)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407029 | |

| Record name | 2,4,5-Trimethoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154584-98-2 | |

| Record name | 2,4,5-Trimethoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Isomers and Properties of (Trimethoxyphenyl)methanamine

Abstract

The substitution pattern of methoxy groups on a phenyl ring profoundly influences the physicochemical and pharmacological properties of benzylamine derivatives. This technical guide provides a detailed examination of (2,4,5-Trimethoxyphenyl)methanamine and its key structural isomers, including the 3,4,5- and 2,4,6-substituted analogues. We delve into the synthesis, comparative properties, and analytical methodologies required to differentiate these closely related compounds. This document serves as a crucial resource for researchers in medicinal chemistry, pharmacology, and analytical science, offering field-proven insights into the structure-activity relationships (SAR) that govern this chemical class and providing detailed, reproducible protocols for their synthesis and analysis.

Introduction: Beyond Phenethylamines

The study of psychoactive compounds has historically focused on phenethylamine scaffolds, such as mescaline, which is (3,4,5-trimethoxyphenyl)ethanamine. However, the seemingly subtle modification of shortening the ethylamine side-chain to a methanamine (benzylamine) creates a distinct class of compounds with potentially unique pharmacological profiles. This guide focuses on this under-explored class: the (Trimethoxyphenyl)methanamines.

Isomerism is a critical determinant of biological activity. The precise placement of the three methoxy substituents on the phenyl ring dictates the molecule's polarity, steric profile, and electronic distribution. These factors, in turn, govern how the molecule interacts with biological targets, such as G-protein coupled receptors (GPCRs) or monoamine transporters. While research into 2,4,5-trisubstituted phenethylamines and amphetamines has been extensive due to their high potency, the corresponding benzylamine derivatives represent a frontier for new discovery.[1][2] This guide will elucidate the known characteristics of this compound and compare it with its key positional isomers to build a foundational understanding of their structure-activity relationships.

Caption: Positional isomerism in trimethoxybenzylamines.

Isomer Profiles: A Comparative Analysis

The location of the electron-donating methoxy groups significantly alters the properties of the benzylamine core. We will examine three key isomers to illustrate this principle.

The Target Compound: this compound

This isomer is structurally related to the potent psychedelic 2,4,5-trimethoxyamphetamine (TMA-2).[3] Its synthesis typically originates from 2,4,5-trimethoxybenzaldehyde, a versatile building block used in the creation of various bioactive compounds.[4]

-

Synthesis: The most direct and common laboratory-scale synthesis is the reductive amination of 2,4,5-trimethoxybenzaldehyde. This one-pot reaction involves the formation of an imine intermediate with an ammonia source, which is then reduced in situ to the primary amine. Reagents like sodium cyanoborohydride (NaBH₃CN) are particularly effective as they selectively reduce the protonated iminium ion over the starting aldehyde.[5]

-

Properties: Data on the pharmacological properties of this specific methanamine is scarce in peer-reviewed literature. However, based on the SAR of related phenethylamines, it is hypothesized to have affinity for serotonergic (5-HT) receptors. The 2,4,5-substitution pattern is known to confer significant psychedelic activity in the amphetamine series.[2] Shortening the side chain from an ethylamine to a methanamine is expected to alter receptor binding and functional activity, though the precise effects remain to be elucidated.

The Mescaline Analogue: (3,4,5-Trimethoxyphenyl)methanamine

This isomer is the direct benzylamine counterpart to mescaline. It serves as a valuable tool for studying the SAR of the ethylamine side chain in psychedelic phenethylamines.[6][7]

-

Synthesis: Similar to its 2,4,5-isomer, it is readily synthesized from 3,4,5-trimethoxybenzaldehyde.[8][9] This starting material is a well-known intermediate for various pharmaceuticals, including the antibacterial drug Trimethoprim.[9]

-

Properties: As a chemical intermediate, it is a key building block for constructing diverse molecular scaffolds in drug discovery.[10] Its structure allows for versatile reactions to create novel drug candidates.[10] While mescaline's psychedelic effects are well-documented, the activity of this benzylamine analogue is not extensively reported, highlighting a significant gap in the literature.

The Symmetric Isomer: (2,4,6-Trimethoxyphenyl)methanamine

The high degree of symmetry in this isomer can influence its crystalline structure and potentially its binding affinity and selectivity for biological targets.

-

Synthesis: Synthesized from 2,4,6-trimethoxybenzaldehyde, this compound has been investigated for potential anticancer properties.[11]

-

Properties: Some in vitro studies have suggested that 2,4,6-trimethoxybenzylamine can induce apoptosis in cancer cell lines (MCF-7) and may inhibit nutrient transporters.[11] This suggests a pharmacological profile potentially distinct from the classic serotonergic activity associated with psychedelic phenethylamines.

Comparative Physicochemical Data

Quantitative data provides a clear basis for comparing the isomers. The following table summarizes their key properties based on available literature and chemical database information.

| Property | This compound | (3,4,5-Trimethoxyphenyl)methanamine | (2,4,6-Trimethoxyphenyl)methanamine |

| CAS Number | 154584-98-2[12] | 18638-99-8[13] | 77648-20-5[11][14] |

| Molecular Formula | C₁₀H₁₅NO₃ | C₁₀H₁₅NO₃ | C₁₀H₁₅NO₃ |

| Molar Mass | 197.23 g/mol | 197.23 g/mol [15] | 197.23 g/mol [11] |

| Appearance | Not specified | Liquid[15] | Solid |

| Melting Point | Not specified | 227-229 °C (in DMF)[13] | 59.0 °C[11] |

| Boiling Point | Not specified | 121 °C / 0.05 mmHg[13] | 165.0 °C[11] |

| Density | Not specified | 1.155 g/mL at 25 °C[13] | Not specified |

Methodologies: Synthesis and Analysis

Trustworthy and reproducible protocols are the bedrock of scientific integrity. This section provides detailed, self-validating methodologies for the synthesis and analysis of these isomers.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes the synthesis of this compound from its corresponding aldehyde.

Objective: To synthesize this compound with high purity.

Materials:

-

2,4,5-Trimethoxybenzaldehyde (1.0 eq)

-

Ammonium acetate (10 eq)

-

Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Methanol (anhydrous)

-

Hydrochloric acid (1M)

-

Sodium hydroxide (1M)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2,4,5-trimethoxybenzaldehyde (1.0 eq) and ammonium acetate (10 eq) in anhydrous methanol. Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen).

-

Reduction: After 30 minutes of stirring, add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Causality: This staged addition controls the reaction rate and prevents overheating. NaBH₃CN is chosen for its selectivity for the iminium ion over the aldehyde.[5]

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. Monitor progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

-

Workup - Quenching: Carefully quench the reaction by adding 1M HCl dropwise until the pH is ~2 to decompose any remaining NaBH₃CN.

-

Workup - Basification: Basify the mixture to pH ~10-11 with 1M NaOH.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Causality: These washes remove residual acid and salts, purifying the product.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude amine can be further purified by silica gel column chromatography or by conversion to its hydrochloride salt and recrystallization.

Caption: Workflow for the reductive amination synthesis.

Analytical Protocol: Isomer Differentiation by GC-MS

Differentiating positional isomers is a common analytical challenge, as they often have identical mass spectra under electron ionization (EI).[16][17] Chromatographic separation is therefore essential.

Objective: To separate and identify a mixture of (2,4,5-), (3,4,5-), and (2,4,6-Trimethoxyphenyl)methanamine isomers.

Instrumentation:

-

Gas Chromatograph (GC) with a mid-polarity capillary column (e.g., DB-17MS or similar). Causality: A mid-polarity phase provides differential interaction with the isomers based on subtle differences in their dipole moments, enabling separation that might not be achieved on a standard non-polar column.[16]

-

Mass Spectrometer (MS) detector.

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL solution of the isomer mixture in methanol. If peak tailing is observed, derivatization with an agent like trifluoroacetic anhydride (TFAA) can improve peak shape and may also yield unique fragmentation patterns for easier identification.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium, constant flow rate (e.g., 1.0 mL/min).

-

Oven Program: Start at 150 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes. Causality: This temperature program ensures elution of the compounds while providing sufficient time on the column for separation.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-400 m/z.

-

Source Temperature: 230 °C.

-

-

Data Analysis: Identify peaks based on their retention times. While the mass spectra of the underivatized amines may be very similar, their elution order will be consistent. The derivatized samples may show more distinct mass spectra, aiding in unequivocal identification.

Caption: Workflow for GC-MS analysis of positional isomers.

Conclusion and Future Directions

The (Trimethoxyphenyl)methanamines are a compelling class of compounds whose properties are highly dependent on their isomeric structure. The 2,4,5-isomer is of interest due to its relation to potent psychoactive phenethylamines, the 3,4,5-isomer is crucial for dissecting the SAR of mescaline, and the 2,4,6-isomer has shown potential in unrelated therapeutic areas like oncology.

This guide has established a framework for their synthesis, comparison, and analysis. However, significant gaps in knowledge remain. The foremost area for future research is the systematic pharmacological characterization of these isomers. In-vitro receptor binding and functional assays, particularly at the 5-HT receptor subtypes, are necessary to understand their potential as CNS agents. Furthermore, metabolic studies are needed to determine their fate in biological systems. By filling these gaps, the scientific community can fully elucidate the therapeutic and research potential of this versatile chemical scaffold.

References

-

Ewald, A.H., and Maurer, H.H. (2009). 2,5-dimethoxyamphetamine-derived designer drugs: Studies on the identification of cytochrome P450 (CYP) isoenzymes involved in formation of their main metabolites and on their capability to inhibit CYP2D6. Toxicology Letters, 188(1), 59-65. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3,4,5-Trimethoxybenzylamine in Pharmaceutical Research and Development. PharmaChem. [Link]

-

Glatfelter, G. C., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 13. [Link]

- Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.

-

Borooah, R., et al. (2018). Differentiating Positional Isomers of the 2-(Dimethoxyphenyl)-N-(2-(trifluoromethoxy)benzyl)ethanamine Series: A Chromatography-Mass Spectrometry Approach. Journal of Chromatography B, 1092, 334-343. [Link]

-

De, A. U., & Pal, D. (1982). Quantitative structure-activity studies on hallucinogenic mescaline analogs using modified first order valence connectivity. Arzneimittel-Forschung, 32(10), 1223-5. [Link]

-

Hardman, H. F., Haavik, C. O., & Seevers, M. H. (1973). Relationship of the structure of mescaline and seven analogs to toxicity and behavior in five species of laboratory animals. Toxicology and Applied Pharmacology, 25(2), 299-309. [Link]

-

ChemBK. (2024). 3,4,5-Trimethoxybenzylamine. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

Kulsing, C., et al. (2024). Identification of thermolabile positional isomers of N-(2-hydroxybenzyl)-2-(dimethoxyphenyl)ethanamines (NBOH series) using chromatography and mass spectrometry methods. Journal of Pharmaceutical and Biomedical Analysis, 243, 116005. [Link]

- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Wikipedia. (2023). 3,4,5-Trimethoxybenzaldehyde. [Link]

-

Namera, A., et al. (2007). Discrimination and identification of the six aromatic positional isomers of trimethoxyamphetamine (TMA) by gas chromatography-mass spectrometry. Journal of Mass Spectrometry, 42(11), 1464-1471. [Link]

Sources

- 1. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. caymanchem.com [caymanchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Quantitative structure-activity studies on hallucinogenic mescaline analogs using modified first order valence connectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Relationship of the structure of mescaline and seven analogs to toxicity and behavior in five species of laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 10. nbinno.com [nbinno.com]

- 11. biosynth.com [biosynth.com]

- 12. 2,4,5-TRIMETHOXYBENZYLAMINE | 154584-98-2 [amp.chemicalbook.com]

- 13. chembk.com [chembk.com]

- 14. scbt.com [scbt.com]

- 15. (3,4,5-Trimethoxyphenyl)methanamine | CymitQuimica [cymitquimica.com]

- 16. Differentiating Positional Isomers of the 2-(Dimethoxyphenyl)-N-(2-(trifluoromethoxy)benzyl)ethanamine Series: A Chromatography-Mass Spectrometry Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Synthesis of (2,4,5-Trimethoxyphenyl)methanamine from β-asarone

An In-Depth Technical Guide to the Synthesis of (2,4,5-Trimethoxyphenyl)methanamine from β-Asarone

Abstract

This technical guide provides a comprehensive, two-step synthetic pathway for the preparation of this compound, a valuable research chemical, starting from the naturally occurring phenylpropanoid, β-asarone. The synthesis pivots on two core transformations: the oxidative cleavage of the propenyl side chain of β-asarone to yield the key intermediate, 2,4,5-trimethoxybenzaldehyde, followed by a direct reductive amination to furnish the target primary amine. This document details the mechanistic rationale behind each synthetic step, provides field-proven, step-by-step experimental protocols, and includes quantitative data to ensure reproducibility. The guide is designed for researchers, chemists, and drug development professionals, offering authoritative insights into the practical execution of this synthesis, supported by citations to peer-reviewed literature.

Introduction

β-Asarone: Source, Properties, and Safety Considerations

β-Asarone, or (Z)-1,2,4-trimethoxy-5-(prop-1-en-1-yl)benzene, is a primary constituent of the essential oil derived from plants of the Acorus genus, particularly Acorus calamus.[1][2] It is a pale yellow, viscous liquid at room temperature, insoluble in water but soluble in organic solvents.[3] The presence of a propenyl side chain and three methoxy groups on the benzene ring dictates its chemical reactivity.[3] While β-asarone has been investigated for various pharmacological properties, including neuroprotective effects, it is also associated with significant toxicity, including hepatotoxicity and carcinogenicity.[2][4][5] Due to these toxicological concerns, handling of β-asarone requires appropriate safety precautions, including the use of personal protective equipment (PPE) in a well-ventilated fume hood. Its use in food and beverages is heavily restricted in many regions.[5]

This compound: Significance as a Research Chemical

This compound is a primary amine derivative of the 2,4,5-trimethoxyphenyl scaffold. This structural motif is present in a range of psychoactive compounds, most notably TMA-2 (2,4,5-trimethoxyamphetamine), which is a positional isomer of mescaline.[6] As a research chemical, this compound serves as a crucial building block for synthesizing more complex molecules and as a tool for exploring structure-activity relationships in medicinal chemistry and pharmacology. Its synthesis from a readily available natural product like β-asarone provides an accessible route to this and other related compounds.

Overview of the Synthetic Strategy

The conversion of β-asarone to this compound is efficiently achieved via a two-step sequence. The foundational logic is to first transform the C3 propenyl side chain of the starting material into a C1 aldehyde functional group. This is followed by the conversion of the aldehyde into the desired primary amine.

-

Oxidative Cleavage: The propenyl group of β-asarone is cleaved to produce 2,4,5-trimethoxybenzaldehyde (asaronaldehyde). This transformation can be accomplished using several methods, with a well-documented approach being the use of a catalytic amount of osmium tetroxide in the presence of a stoichiometric oxidant like sodium metaperiodate.[7][8]

-

Reductive Amination: The resulting aldehyde is converted directly to the primary amine using reductive amination. This one-pot reaction involves the formation of an intermediate imine by reacting the aldehyde with an ammonia source, which is then reduced in situ to the target amine.[9][10]

This strategy is advantageous as it utilizes a stable, readily formed intermediate and employs a highly efficient final step to install the amine functionality.

Step 1: Oxidative Cleavage of β-Asarone to 2,4,5-Trimethoxybenzaldehyde

Mechanistic Rationale

The key challenge in this step is the selective cleavage of the carbon-carbon double bond in the propenyl side chain without affecting the electron-rich aromatic ring.

-

Ozonolysis: Ozonolysis is a classic method for cleaving alkenes.[11] Ozone (O₃) reacts with the double bond to form an unstable molozonide, which rearranges to a more stable ozonide. A subsequent reductive workup (e.g., with zinc or dimethyl sulfide) cleaves the ozonide to yield aldehydes or ketones. While effective, this method requires specialized equipment (an ozone generator) and careful temperature control.[12]

-

Lemieux-Johnson Oxidation: A more accessible alternative is the Lemieux-Johnson oxidation, which uses a catalytic amount of osmium tetroxide (OsO₄) and a co-oxidant, typically sodium metaperiodate (NaIO₄).[7] OsO₄ first reacts with the alkene to form a cyclic osmate ester. The co-oxidant, NaIO₄, serves two purposes: it cleaves the osmate ester to yield the aldehyde products and regenerates the OsO₄ catalyst, allowing it to be used in substoichiometric amounts. This method has been successfully applied to β-asarone to produce asaronaldehyde in high yield.[7] Given its operational simplicity and high efficiency, this guide will focus on the Lemieux-Johnson protocol.

Detailed Experimental Protocol: Lemieux-Johnson Oxidation

Disclaimer: This protocol is for informational purposes only and should be conducted by trained professionals in a suitable laboratory setting. Osmium tetroxide is highly toxic and volatile; handle with extreme caution.

Reagents and Materials:

-

β-Asarone

-

Osmium Tetroxide (OsO₄), 2.5% solution in 2-methyl-2-propanol

-

Sodium metaperiodate (NaIO₄)

-

Tetrahydrofuran (THF)

-

Water (distilled or deionized)

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve β-asarone (1 equivalent) in a 3:1 mixture of THF and water.

-

Addition of Reagents: To the stirred solution, add sodium metaperiodate (2.2 equivalents). Following this, add a catalytic amount of the osmium tetroxide solution (approx. 0.01 equivalents) dropwise. The reaction mixture will typically turn dark brown/black upon addition of the catalyst.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the β-asarone spot and the appearance of the more polar aldehyde spot. The reaction is typically complete within 4-6 hours.

-

Workup: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce any remaining OsO₄. Stir for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator. The crude product, 2,4,5-trimethoxybenzaldehyde, can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield a crystalline solid.[13]

Characterization of the Intermediate

The identity and purity of 2,4,5-trimethoxybenzaldehyde can be confirmed using standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR) and by comparing its melting point to literature values. It is a known precursor for many bioactive natural products.[14]

Step 2: Reductive Amination of 2,4,5-Trimethoxybenzaldehyde

Mechanistic Rationale

Reductive amination is one of the most effective methods for synthesizing amines. It proceeds in two stages within a single pot: the formation of an imine (or its protonated form, the iminium ion) followed by its immediate reduction.[9]

-

Imine Formation: The aldehyde reacts with an ammonia source (e.g., ammonium acetate, ammonia in methanol) in a condensation reaction to form an imine. This reaction is typically acid-catalyzed and reversible.[15]

-

Reduction: A reducing agent present in the mixture reduces the C=N double bond of the imine to a C-N single bond, forming the amine. A key requirement is a reducing agent that is selective for the iminium ion over the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) is an ideal choice because it is a mild reductant that is most effective at the slightly acidic pH (4-5) that favors iminium ion formation.[9] Other suitable reagents include sodium triacetoxyborohydride (NaBH(OAc)₃) or catalytic hydrogenation over a metal catalyst like palladium or nickel.[10][16]

Detailed Experimental Protocol: Reductive Amination

Disclaimer: This protocol involves cyanide-containing reagents. Handle sodium cyanoborohydride with care and perform all operations in a fume hood. Quench any residual reagent with bleach before disposal.

Reagents and Materials:

-

2,4,5-Trimethoxybenzaldehyde

-

Ammonium acetate (CH₃COONH₄)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH), aqueous solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

-

Reaction Setup: Dissolve 2,4,5-trimethoxybenzaldehyde (1 equivalent) and a large excess of ammonium acetate (e.g., 10 equivalents) in methanol in a round-bottom flask.

-

Imine Formation: Stir the solution at room temperature for approximately 30-60 minutes to allow for the formation of the imine intermediate.

-

Reduction: Cool the mixture in an ice bath. In a single portion, add sodium cyanoborohydride (1.5 equivalents). Remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Workup and pH Adjustment: Concentrate the reaction mixture under reduced pressure. Add water to the residue. Carefully acidify the aqueous solution with concentrated HCl to pH ~2 to protonate the amine and destroy any unreacted NaBH₃CN.

-

Purification (Extraction): Wash the acidic aqueous layer with dichloromethane or diethyl ether to remove any unreacted aldehyde and other non-basic impurities.

-

Isolation of Product: Basify the aqueous layer to pH >12 with a cold NaOH solution. The free amine product will precipitate or form an oil.

-

Final Extraction and Drying: Extract the basic aqueous layer three times with dichloromethane. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentration: Filter and concentrate the solution in vacuo to yield this compound, which can be further purified if necessary.

Characterization of the Final Product

The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Summary and Visualization

Table of Reagents and Conditions

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp. | Time | Yield (Typical) |

| 1 | Oxidative Cleavage | β-Asarone | OsO₄ (cat.), NaIO₄ | THF/H₂O | Room Temp. | 4-6 h | >80%[7] |

| 2 | Reductive Amination | 2,4,5-Trimethoxybenzaldehyde | NH₄OAc, NaBH₃CN | Methanol | Room Temp. | 12-18 h | >70% |

Workflow and Mechanism Diagrams

Caption: Overall synthetic workflow from β-Asarone to the target amine.

Caption: Mechanism of the reductive amination step.

Conclusion

The synthesis of this compound from β-asarone is a robust and efficient process that leverages fundamental organic transformations. By employing a Lemieux-Johnson oxidation followed by a direct reductive amination, the target compound can be prepared in good overall yield. This guide provides the necessary theoretical background and practical protocols for researchers to successfully execute this synthesis. The conversion of a potentially toxic natural product into a valuable chemical intermediate underscores the power of synthetic chemistry to create value and enable further scientific investigation.

References

- Benchchem. An In-depth Technical Guide to the Physical and Chemical Properties of Pure Beta-Asarone.

- Rhodium.ws. Reactions of beta-Asarone.

-

Wikipedia. Asarone. Available from: [Link]

-

Sinha, A. K., Joshi, B. P., & Dogra, R. (2001). One step conversion of toxic beta-asarone from Acorus calamus into 1-(2,4,5-trimethoxyphenyl)-1,2-dihydroxypropane and asaronaldehyde occurring in Piper clusii. Natural Product Letters, 15(6), 439-444. Available from: [Link]

- Rhodium.ws. The Conversion of beta-Asarone into 2,4,5-Trimethoxycinnamaldehyde and gamma-Asarone.

- PsychonautWiki. TMA-2.

-

Abdou, H. M., et al. (2015). Hepatotoxic potential of asarones: in vitro evaluation of hepatotoxicity and quantitative determination in herbal products. PubMed Central, 5(2), 388-397. Available from: [Link]

- The Hive Archive. Asarone to TMA-2.

- The Hive Archive. Will this route to TMA-2 work ok?

-

Gunda, S. K., et al. (2014). Nitro Derivatives of Naturally Occurring β-Asarone and Their Anticancer Activity. Bioinorganic Chemistry and Applications, 2014, 842095. Available from: [Link]

- Canadian Journal of Chemistry. (2022). Synthesis of Nonsteroidal Anti-Inflammatory Drug (NSAID) 2,4,5-Trimethoxybenzaldehyde from Indonesian Calamus oil and Its In Silico Study.

-

CaltechAUTHORS. (2021). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. Available from: [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available from: [Link]

-

Organic Chemistry with Lluís Llorens Palomo. (2023). Reductive Amination [Video]. YouTube. Available from: [Link]

- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). Purification of Beta Asarone from Acorus Calamus. L.

-

Wiley Online Library. (2017). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Available from: [Link]

-

Royal Society of Chemistry. (2022). Mechanism and kinetic properties for the gas-phase ozonolysis of β-ionone. Available from: [Link]

-

Wikipedia. Ozonolysis. Available from: [Link]

- Benchchem. The Pivotal Role of 2,4,5-Trimethoxybenzaldehyde in the Synthesis of Bioactive Natural Products.

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

-

U.S. National Library of Medicine. (2020). α-Asarone, β-asarone, and γ-asarone: Current status of toxicological evaluation. Available from: [Link]

-

Wikipedia. 2,4,5-Trimethoxyamphetamine. Available from: [Link]

Sources

- 1. rjpbcs.com [rjpbcs.com]

- 2. α-Asarone, β-asarone, and γ-asarone: Current status of toxicological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Hepatotoxic potential of asarones: in vitro evaluation of hepatotoxicity and quantitative determination in herbal products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,4,5-Trimethoxyamphetamine - Wikipedia [en.wikipedia.org]

- 7. One step conversion of toxic beta-asarone from Acorus calamus into 1-(2,4,5-trimethoxyphenyl)-1,2-dihydroxypropane and asaronaldehyde occurring in Piper clusii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. One step conversion of toxic beta-asarone from Acorus calamus into 1-(2,4,5-trimethoxyphenyl)-1,2-dihydroxypropane and asaronaldehyde occurring in Piper clusii. | Sigma-Aldrich [sigmaaldrich.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 11. Ozonolysis - Wikipedia [en.wikipedia.org]

- 12. Mechanism and kinetic properties for the gas-phase ozonolysis of β-ionone - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. youtube.com [youtube.com]

- 16. Thieme E-Books & E-Journals [thieme-connect.de]

Spectroscopic data analysis of (2,4,5-Trimethoxyphenyl)methanamine

An In-depth Technical Guide to the Spectroscopic Analysis of (2,4,5-Trimethoxyphenyl)methanamine

Introduction

This compound is a substituted phenethylamine derivative of significant interest in medicinal chemistry and drug development. As a structural analog of mescaline and other psychoactive compounds, its precise characterization is paramount for pharmacological studies and regulatory compliance. Spectroscopic techniques are indispensable tools in the pharmaceutical industry, providing detailed insights into molecular structure, composition, and purity.[1][2][3] This guide offers a comprehensive analysis of this compound using a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established scientific principles to ensure trustworthiness and reproducibility for researchers, scientists, and drug development professionals.[4][5]

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's architecture is crucial before delving into its spectral data. This compound possesses a benzene ring substituted with three methoxy groups and a methanamine group.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled detail about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C), making it the gold standard for structural elucidation.[4]

Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol ensures data integrity and reproducibility.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The solvent peak serves as an internal reference.

-

Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Shimming: Homogenize the magnetic field across the sample volume by adjusting the shim coils to obtain sharp, symmetrical peaks with a narrow linewidth.[8]

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 90° pulse, a sufficient relaxation delay (e.g., 5 seconds), and an appropriate number of scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon, simplifying the spectrum.

Caption: Standardized workflow for NMR data acquisition and processing.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a distinct fingerprint of the molecule's proton environments.

Table 1: ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.95 | s | 1H | Ar-H (H-6) |

| ~ 6.50 | s | 1H | Ar-H (H-3) |

| ~ 3.90 | s | 3H | OCH₃ (C-5) |

| ~ 3.85 | s | 3H | OCH₃ (C-2) |

| ~ 3.80 | s | 3H | OCH₃ (C-4) |

| ~ 3.75 | s | 2H | CH₂-NH₂ (Benzylic) |

| ~ 1.50 (broad) | s | 2H | NH₂ (Amine) |

Interpretation:

-

Aromatic Protons: The two protons on the benzene ring appear as distinct singlets, confirming a 1,2,4,5-tetrasubstituted pattern. The proton at H-6 is slightly downfield compared to H-3 due to the electronic effects of the adjacent substituents.

-

Methoxy Protons: Three sharp singlets, each integrating to three protons, are observed, corresponding to the three chemically non-equivalent methoxy groups.

-

Benzylic Protons: The two protons of the methylene group (CH₂) adjacent to the aromatic ring appear as a singlet, indicating no adjacent protons to couple with.

-

Amine Protons: The primary amine protons typically appear as a broad singlet due to quadrupole broadening and chemical exchange.[9][10] This peak will disappear upon shaking the sample with a drop of D₂O, a definitive test for exchangeable protons.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 152.0 | Ar-C (C-2) |

| ~ 148.5 | Ar-C (C-4) |

| ~ 143.0 | Ar-C (C-5) |

| ~ 118.0 | Ar-C (C-1) |

| ~ 113.0 | Ar-C (C-6) |

| ~ 97.0 | Ar-C (C-3) |

| ~ 57.0 | OCH₃ (C-5) |

| ~ 56.5 | OCH₃ (C-2) |

| ~ 56.0 | OCH₃ (C-4) |

| ~ 40.0 | CH₂-NH₂ (Benzylic) |

Interpretation:

-

Aromatic Carbons: Six distinct signals are expected for the six aromatic carbons, with the oxygen-substituted carbons appearing significantly downfield (143-152 ppm). The protonated aromatic carbons appear more upfield.

-

Methoxy Carbons: Three separate signals confirm the three unique methoxy environments.

-

Aliphatic Carbon: A single signal around 40 ppm corresponds to the benzylic methylene carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5][11]

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the neat this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

IR Spectral Analysis

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3250 | N-H Stretch (asymm & symm) | Primary Amine (NH₂) |

| 3050 - 3000 | C-H Stretch | Aromatic C-H |

| 2950 - 2850 | C-H Stretch | Aliphatic C-H (CH₂, CH₃) |

| 1620 - 1580 | N-H Bend (Scissoring) | Primary Amine (NH₂) |

| 1520 - 1450 | C=C Stretch | Aromatic Ring |

| 1275 - 1200 | C-O Stretch (asymmetric) | Aryl Ether |

| 1050 - 1020 | C-O Stretch (symmetric) | Aryl Ether |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine |

Interpretation:

-

N-H Vibrations: The presence of a primary amine is strongly indicated by two distinct, sharp-to-medium bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes.[12][13] A bending vibration around 1600 cm⁻¹ further confirms the -NH₂ group.[12]

-

C-H Stretches: Signals just above 3000 cm⁻¹ are characteristic of aromatic C-H bonds, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the methoxy and methylene groups.

-

Aromatic and Ether Groups: Strong absorptions for the aromatic C=C stretching are expected in the fingerprint region. The most intense bands in the spectrum are often the asymmetric and symmetric C-O stretching vibrations from the aryl ether linkages, typically found between 1275-1020 cm⁻¹.[14]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and structural information based on its fragmentation patterns.[15]

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC) inlet.

-

Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source. This process creates a positively charged molecular ion (M⁺˙) and induces fragmentation.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: Detect the ions to generate a mass spectrum.

MS Spectral Analysis

Table 4: Key Ions in the Mass Spectrum of this compound

| m/z Value | Ion Description |

| 197 | [M]⁺˙ (Molecular Ion) |

| 182 | [M - CH₃]⁺ (Loss of a methyl radical) |

| 167 | [M - CH₂NH₂]⁺ (Benzylic cleavage) |

Interpretation:

-

Molecular Ion: The molecular ion peak [M]⁺˙ is expected at m/z 197, consistent with the molecular formula C₁₀H₁₅NO₃. The presence of one nitrogen atom results in an odd nominal molecular weight, adhering to the Nitrogen Rule.

-

Fragmentation Pathway: The primary and most diagnostic fragmentation in benzylamines is the α-cleavage (benzylic cleavage).[16][17] This involves the cleavage of the C-C bond between the aromatic ring and the aminomethyl group. This process results in the formation of a highly stable trimethoxybenzyl cation at m/z 167. This is often the base peak in the spectrum. The loss of a methyl radical (•CH₃) from one of the methoxy groups can lead to a fragment at m/z 182.

Caption: Proposed EI fragmentation pathway for this compound.

Conclusion

The collective application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust and unequivocal structural confirmation of this compound. ¹H and ¹³C NMR precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (amine, aryl ether), and mass spectrometry establishes the molecular weight and characteristic fragmentation pattern. This multi-faceted analytical approach exemplifies a best-practice, self-validating system essential for the rigorous characterization of compounds in a research and drug development setting.

References

-

An Overview of Spectroscopic Techniques in Pharmaceuticals. (2023-03-21). Technology Networks. [Link]

-

Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. (2025-02-21). Lab Manager. [Link]

-

A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. (2023-11-01). Spectroscopy Online. [Link]

-

Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. (2025-02-21). Technology Networks. [Link]

-

Spectroscopic Emerging Trends in Pharmaceutical Analysis. (2023-12-08). Research and Reviews: Journal of Pharmaceutical Analysis. [Link]

-

NMR Guidelines for ACS Journals. American Chemical Society. [Link]

-

Flammang, R., et al. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of the American Society for Mass Spectrometry. [Link]

-

Chem 346 1H NMR Data Reporting Guide. University of Wisconsin-Madison. [Link]

-

Interpreting IR Spectra. Chemistry Steps. [Link]

-

IR Spectroscopy Tutorial: Amines. University of Calgary. [Link]

-

Interpreting Infrared Spectra. Chemistry LibreTexts. [Link]

-

How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com. [Link]

-

Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

NMR Chemical Shift Values Table. Chemistry Steps. [Link]

-

Basic Practical NMR Concepts. Michigan State University. [Link]

-

Mass Spectrometry: Fragmentation. University of Arizona. [Link]

-

Fragmentation (mass spectrometry). Wikipedia. [Link]

-

2,3,4-Trimethoxybenzylamine. PubChem. [Link]

Sources

- 1. paulrpalmer.com [paulrpalmer.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. rroij.com [rroij.com]

- 4. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]

- 5. malvesfalcao.com [malvesfalcao.com]

- 6. scbt.com [scbt.com]

- 7. 2,3,4-Trimethoxybenzylamine | C10H15NO3 | CID 389211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 11. Interpreting IR Spectra [chemistrysteps.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 16. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to the Chemical Reactivity of the Primary Amine in (2,4,5-Trimethoxyphenyl)methanamine

Abstract

(2,4,5-Trimethoxyphenyl)methanamine, also known as 2,4,5-trimethoxybenzylamine, is a versatile primary amine that serves as a crucial building block in the synthesis of a wide range of biologically active molecules and complex organic structures. The reactivity of its primary amine functionality is intricately modulated by the electronic and steric effects imparted by the trimethoxy-substituted phenyl ring. This guide provides a comprehensive technical analysis of the chemical reactivity of this primary amine, exploring its behavior in key organic transformations. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and discuss its applications in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important synthetic intermediate.

Introduction: The Structural and Electronic Landscape of this compound

This compound possesses a unique molecular architecture where a primary aminomethyl group is attached to a benzene ring substituted with three methoxy groups at the 2, 4, and 5 positions. This substitution pattern dictates the nucleophilicity and basicity of the primary amine, influencing its reactivity in various chemical reactions.

The three methoxy groups, being strong resonance donors, significantly increase the electron density of the aromatic ring.[1] This electron-donating effect is transmitted to the benzylic carbon and, to a lesser extent, to the nitrogen atom of the primary amine through inductive effects. Consequently, the amine group in this compound is expected to be more nucleophilic than that of unsubstituted benzylamine. However, the steric bulk introduced by the ortho-methoxy group can play a significant role in modulating its reactivity, a concept we will explore in subsequent sections.[2]

Molecular Structure:

Caption: Structure of this compound.

Synthesis of this compound

The primary route to this compound typically involves the reduction of a corresponding nitrile or oxime, or the reductive amination of 2,4,5-trimethoxybenzaldehyde. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.

A common and efficient laboratory-scale synthesis starts from 2,4,5-trimethoxybenzaldehyde.[3]

Experimental Protocol: Reductive Amination of 2,4,5-Trimethoxybenzaldehyde

This protocol outlines a standard procedure for the synthesis of this compound via reductive amination.

Materials:

-

2,4,5-Trimethoxybenzaldehyde

-

Ammonium acetate or ammonia

-

Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol or ethanol

-

Dichloromethane or other suitable organic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hydrochloric acid (for salt formation, if desired)

Procedure:

-

Imine Formation: Dissolve 2,4,5-trimethoxybenzaldehyde (1.0 eq) in methanol. Add ammonium acetate (10 eq) or a solution of ammonia in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) in portions. The use of NaBH(OAc)₃ is often preferred for its milder nature and reduced toxicity.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: Quench the reaction by the slow addition of water. Remove the bulk of the methanol under reduced pressure. Add dichloromethane and saturated aqueous sodium bicarbonate solution to the residue.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure to obtain the crude primary amine.

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure. Alternatively, the amine can be converted to its hydrochloride salt by treatment with HCl in ether for easier handling and purification by recrystallization.

Key Reactions of the Primary Amine

The primary amine in this compound exhibits a rich and versatile chemical reactivity, participating in a wide array of transformations.

N-Acylation: Formation of Amides

N-acylation is a fundamental reaction of primary amines, leading to the formation of stable amide bonds. This reaction is crucial in medicinal chemistry for introducing various functional groups and modifying the pharmacokinetic properties of lead compounds.

The acylation of this compound proceeds readily with acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. The electron-donating methoxy groups enhance the nucleophilicity of the amine, facilitating the reaction.[4]

Mechanism of Acylation with an Acyl Chloride:

Caption: General mechanism for N-acylation.

Experimental Protocol: Synthesis of N-(2,4,5-Trimethoxybenzyl)acetamide

Materials:

-

This compound

-

Acetic anhydride or acetyl chloride

-

A non-nucleophilic base such as triethylamine or pyridine

-

Dichloromethane or other suitable aprotic solvent

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane. Cool the solution in an ice bath.

-

Acylation: Add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Workup: Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure N-(2,4,5-trimethoxybenzyl)acetamide.

N-Alkylation: Synthesis of Secondary and Tertiary Amines

N-alkylation of this compound with alkyl halides or other alkylating agents provides access to secondary and tertiary amines.[5] However, controlling the degree of alkylation to prevent the formation of quaternary ammonium salts can be challenging and often requires careful control of stoichiometry and reaction conditions. The use of sterically hindered bases can be beneficial in these transformations.[6]

Experimental Protocol: Mono-N-alkylation using a Protective Group Strategy

To achieve selective mono-alkylation, a common strategy involves the use of a protecting group, such as the 2-nitrobenzenesulfonyl (nosyl) group.[7]

Workflow:

Caption: Workflow for selective mono-N-alkylation.

Procedure:

-

Protection: React this compound with 2-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine to form the corresponding sulfonamide.

-

Alkylation: The resulting sulfonamide is then alkylated using an alkyl halide (R-X) and a base such as potassium carbonate in a polar aprotic solvent like DMF.

-

Deprotection: The nosyl group is subsequently removed under mild conditions, typically using a thiol and a base (e.g., thiophenol and potassium carbonate), to yield the desired secondary amine.

Schiff Base Formation: Synthesis of Imines

Primary amines readily react with aldehydes and ketones to form imines, also known as Schiff bases.[8] This reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the product. Schiff bases derived from this compound are valuable intermediates in organic synthesis and have been investigated for their biological activities.[9][10]

Experimental Protocol: Synthesis of a Schiff Base with Benzaldehyde

Materials:

-

This compound

-

Benzaldehyde

-

Anhydrous solvent such as toluene or ethanol

-

A catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a dehydrating agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reaction Setup: Combine equimolar amounts of this compound and benzaldehyde in toluene.

-

Dehydration: Add a catalytic amount of p-toluenesulfonic acid. Fit the reaction flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

-

Isolation: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude imine can often be used without further purification or can be purified by recrystallization or chromatography.

Table 1: Summary of Key Reactions and Typical Conditions

| Reaction Type | Reagent | Solvent | Base/Catalyst | Typical Yield (%) |

| N-Acylation | Acyl Chloride/Anhydride | Dichloromethane | Triethylamine | >90 |

| N-Alkylation | Alkyl Halide | DMF | K₂CO₃ | 70-85 (with protecting group) |

| Schiff Base Formation | Aldehyde/Ketone | Toluene | p-TsOH | 85-95 |

Influence of the Trimethoxy Phenyl Group on Reactivity

The trimethoxy substitution pattern exerts a profound influence on the reactivity of the primary amine through a combination of electronic and steric effects.

-

Electronic Effects: The methoxy groups at positions 2, 4, and 5 are all electron-donating groups through resonance (+M effect) and electron-withdrawing through induction (-I effect). The resonance effect is generally stronger, leading to an overall activation of the aromatic ring and an increase in the electron density at the benzylic position.[1][11] This enhances the nucleophilicity of the primary amine compared to unsubstituted benzylamine. Studies on substituted benzylamines have shown that electron-donating groups increase the rate of nucleophilic substitution reactions.[4]

-

Steric Effects: The methoxy group at the ortho- (2-) position introduces significant steric hindrance around the aminomethyl group.[2] This steric bulk can hinder the approach of bulky electrophiles, potentially slowing down reaction rates compared to less hindered amines. This effect can be advantageous in promoting selectivity in certain reactions.

The interplay of these electronic and steric effects is crucial for understanding and predicting the chemical behavior of this compound.

Applications in Medicinal Chemistry and Organic Synthesis

This compound and its derivatives are prevalent in medicinal chemistry and are key components of various pharmacologically active compounds. The trimethoxyphenyl moiety is a structural feature in several natural products and synthetic molecules with anticancer, anti-inflammatory, and antimicrobial properties.[3] For instance, derivatives of this amine are used in the synthesis of compounds targeting tubulin polymerization, a key process in cell division, making them of interest in cancer research.[12]

In organic synthesis, this amine serves as a versatile building block for the construction of complex heterocyclic systems and as a precursor for more elaborate molecular scaffolds. Its precursor, 2,4,5-trimethoxybenzaldehyde, is a valuable intermediate in the synthesis of various bioactive compounds.[13][14]

Conclusion

This compound is a primary amine whose reactivity is finely tuned by the electronic and steric properties of the trimethoxy-substituted phenyl ring. The electron-donating nature of the methoxy groups enhances the nucleophilicity of the amine, while the ortho-substituent introduces steric constraints that can influence reaction outcomes. A thorough understanding of these factors is essential for the effective utilization of this versatile building block in organic synthesis and drug discovery. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and scientists working with this important chemical intermediate.

References

- Vertex AI Search. The Role of 3,4,5-Trimethoxybenzylamine in Pharmaceutical Research and Development.

- Pure. The reduction of substituted benzylamines by means of electrochemically generated solvated electrons in LiCl + methylamine.

- BenchChem. An In-depth Technical Guide to the Electronic Effects of Methoxy Groups in 1-Iodo-2,3,4-trimethoxybenzene.

- ResearchGate. Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium.

- Vihita Bio. 2,4,5-Trimethoxybenzoic Acid Manufacturer in India.

- NIH. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.

- BenchChem. The Pivotal Role of 2,4,5-Trimethoxybenzaldehyde in the Synthesis of Bioactive Natural Products: Application Notes and Protocols.

- PubChem. 2,4,5-Trimethoxyphenylethylamine.

- Asian Journal of Chemistry. Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde.

- NIH. Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies.

- Journal of the Indonesian Chemical Society. Synthesis of Nonsteroidal Anti-Inflammatory Drug (NSAID) 2,4,5-Trimethoxybenzaldehyde from Indonesian Calamus oil and Its In Silico Studies.

- ResearchGate. Effects of 2,4,5-trimethoxybenzaldehyde; 2,3,4-trimethoxybenzaldehyde;...

- ResearchGate. Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde.

- Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions.

- Taylor & Francis. Steric hindrance – Knowledge and References.

- NIH. Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines.

- Organic Syntheses. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.

- BenchChem. The Unsung Hero of Steric Hindrance: A Comparative Guide to Triisopropylamine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 14. researchgate.net [researchgate.net]

The Versatile Synthon: A Technical Guide to (2,4,5-Trimethoxyphenyl)methanamine in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block

(2,4,5-Trimethoxyphenyl)methanamine, a polysubstituted benzylamine, has emerged as a synthon of significant interest in the landscape of organic synthesis. Its unique electronic and steric properties, conferred by the three methoxy groups on the aromatic ring, make it a valuable precursor for a diverse array of complex molecular architectures. While historically noted for its role in the synthesis of certain psychoactive compounds, its broader utility as a versatile building block in medicinal chemistry and natural product synthesis is increasingly being recognized. This guide provides an in-depth exploration of the synthesis, properties, and key applications of this compound, offering field-proven insights and detailed protocols for its effective utilization in the laboratory.

The strategic placement of the methoxy groups on the phenyl ring activates it towards electrophilic substitution, while the primary amine functionality serves as a nucleophilic handle for a variety of chemical transformations. This dual reactivity allows for the construction of intricate heterocyclic frameworks and other pharmacologically relevant scaffolds. This guide will delve into the core reactions where this building block shines, most notably in the synthesis of substituted amines via reductive amination and the construction of complex heterocyclic systems through the Pictet-Spengler reaction.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO₃ | [1] |

| Molecular Weight | 197.23 g/mol | [1] |

| CAS Number | 154584-98-2 | [2] |

| Appearance | Not specified, likely an oil or low-melting solid | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Soluble in common organic solvents like methanol, dichloromethane, and THF. |

Core Synthesis: Reductive Amination of 2,4,5-Trimethoxybenzaldehyde

The most direct and widely employed method for the synthesis of this compound is the reductive amination of its corresponding aldehyde, 2,4,5-trimethoxybenzaldehyde. This two-step, one-pot reaction involves the initial formation of an imine or iminium ion, which is then reduced in situ to the desired amine. The choice of reducing agent is critical for the success of this reaction, with sodium borohydride and its derivatives being the most common.

Causality Behind Experimental Choices

The selection of the reducing agent is dictated by its selectivity. A reducing agent that is potent enough to reduce the iminium ion but not so reactive that it reduces the starting aldehyde is ideal. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and tolerance of a wide range of functional groups. The reaction is typically carried out in a chlorinated solvent like 1,2-dichloroethane (DCE) or an ethereal solvent such as tetrahydrofuran (THF). The addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion intermediate.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,4,5-Trimethoxybenzaldehyde

-

Ammonium acetate or aqueous ammonia

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4,5-trimethoxybenzaldehyde (1.0 equivalent) in methanol or THF.

-

Imine Formation: Add ammonium acetate (1.5-2.0 equivalents) or a solution of aqueous ammonia to the stirred solution of the aldehyde. Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine.

-

Reduction: To the reaction mixture, add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise over 15-20 minutes. The reaction is often exothermic, and cooling in an ice bath may be necessary to maintain a temperature between 20-30°C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.

Sources

A Technical Guide to the Potential Psychoactive Profile of (2,4,5-Trimethoxyphenyl)methanamine and its Positional Isomers

Abstract: This technical guide provides an in-depth analysis of (2,4,5-Trimethoxyphenyl)methanamine, a phenethylamine compound structurally related to a class of known psychoactive substances. Positioned at the intersection of the classic psychedelic mescaline and the potent 2C-x family, this molecule presents a compelling case for neuropharmacological investigation. This document elucidates the predicted structure-activity relationships (SAR), outlines a strategic framework for its in vitro and in vivo characterization, and provides detailed, field-proven experimental protocols for researchers in pharmacology and drug development. By synthesizing data from structurally analogous compounds, we project a potential mechanism of action centered on serotonergic receptors, primarily the 5-HT2A subtype, and discuss the critical metabolic pathways that likely dictate its psychoactive potential.

Introduction and Chemical Landscape

The phenethylamine scaffold is a cornerstone of neuropharmacology, giving rise to endogenous neurotransmitters, therapeutic agents, and a wide array of potent psychoactive compounds. Within this class, the specific pattern of methoxy group substitution on the phenyl ring is a critical determinant of pharmacological activity. The compound this compound, henceforth referred to as 2,4,5-TMA-Phenethylamine, is the primary amine analog of 2,4,5-Trimethoxyamphetamine (TMA-2), a known psychedelic drug.[1][2]

Its structure is notable for two key features:

-

The 2,5-Dimethoxy Foundation: This substitution pattern is the defining characteristic of the "2C-x" family of psychedelics, which are known to be potent serotonin 5-HT2A receptor agonists.[3]

-

The 4-Position Methoxy Group: The nature of the substituent at the 4-position profoundly modulates the potency and character of the psychoactive effects. The presence of a methoxy group at this position, as seen in TMA-2, generally confers significant psychedelic activity.[2]

This guide will focus on the 2,4,5- isomer while using its positional isomers, such as the 3,4,5- (structurally related to mescaline) and 2,4,6- (TMA-6) variants, as crucial comparators to build a comprehensive understanding of the structure-activity relationships governing this chemical space. A primary hypothesis is that, like other simple phenethylamines such as 2C-H, 2,4,5-TMA-Phenethylamine may be a substrate for monoamine oxidase (MAO) enzymes, potentially limiting its oral bioavailability and duration of action compared to its alpha-methylated (amphetamine) counterpart, TMA-2.[4][5]

Predicted Pharmacology and Mechanism of Action

Based on extensive SAR data from the phenethylamine class, the primary molecular target for 2,4,5-TMA-Phenethylamine is predicted to be the serotonin 2A receptor (5-HT2A) .[6][7] Agonism at this G-protein coupled receptor (GPCR) is the principal mechanism underlying the effects of classic hallucinogens.[6]

Primary Signaling Cascade: Activation of the 5-HT2A receptor canonically couples to the Gq/11 protein pathway.[8] This initiates a well-defined intracellular signaling cascade:

-

Gq Protein Activation: The agonist-bound receptor catalyzes the exchange of GDP for GTP on the Gαq subunit.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[8] This rapid increase in intracellular calcium is a robust and measurable signal of receptor activation.

While 5-HT2A is the primary target, activity at the 5-HT2C receptor is also highly probable, as most phenethylamines exhibit affinity for multiple 5-HT2 subtypes.[9][10] The relative activity at 5-HT2A versus 5-HT2C can subtly modulate the qualitative effects of the compound.

Figure 1: Canonical 5-HT2A receptor Gq signaling pathway.

In Vitro Evaluation Strategy

A tiered in vitro screening approach is essential to first establish the molecular interaction profile before proceeding to more complex biological systems. The primary goals are to determine binding affinity (the "stickiness" of the compound to the receptor) and functional potency/efficacy (the ability of the compound to activate the receptor).

Figure 2: Experimental workflow for in vitro characterization.

Protocol 3.1: Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compounds for human 5-HT2A, 5-HT2C, and 5-HT1A receptors.

Causality: This experiment quantifies the direct interaction between the compound and the receptor protein. By using a known high-affinity radioligand (e.g., [3H]ketanserin for 5-HT2A), we can measure how effectively our unlabeled test compound competes for the same binding site. A lower Ki value indicates higher binding affinity. This is the first critical step to confirm the compound engages the target.

Methodology:

-

Preparation: Utilize membrane preparations from HEK293 cells stably expressing the human receptor subtype of interest (e.g., 5-HT2A).

-

Incubation Mixture: In a 96-well plate, combine:

-

Receptor membrane preparation.

-

A fixed concentration of a specific radioligand (e.g., ~1 nM [3H]ketanserin for 5-HT2A).

-

A range of concentrations of the unlabeled test compound (e.g., 10-11 M to 10-5 M).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

-

Controls:

-

Total Binding: Radioligand + membrane (no competitor).

-

Non-specific Binding (NSB): Radioligand + membrane + a high concentration of a known non-radioactive ligand (e.g., 10 µM spiperone) to saturate all specific binding sites.

-

-

Incubation: Incubate plates at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Quantification: Wash filters to remove residual unbound radioactivity. Place filters in scintillation vials with scintillation fluid and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Protocol 3.2: Calcium Mobilization Functional Assay

Objective: To measure the agonist potency (EC50) and efficacy (Emax) of the test compounds at human 5-HT2A and 5-HT2C receptors.

Causality: This assay directly measures the functional consequence of receptor binding and Gq-protein activation.[11][12] The release of intracellular calcium is a direct downstream event of the signaling pathway we aim to interrogate. Potency (EC50) tells us the concentration required to elicit a half-maximal response, while efficacy (Emax) tells us the maximum response a compound can produce relative to a full agonist like serotonin (5-HT).

Methodology:

-

Cell Culture: Plate HEK293 cells stably co-expressing the human 5-HT2A receptor and a G-protein alpha subunit (e.g., Gα15) in black, clear-bottom 96-well plates. Allow cells to adhere overnight.

-

Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 45-60 minutes at 37°C.

-

Compound Preparation: Prepare serial dilutions of the test compounds and a reference full agonist (serotonin) in the assay buffer.

-

Measurement: Use a fluorescence plate reader (e.g., FLIPR, FlexStation) capable of liquid handling and kinetic reading.

-

Establish a baseline fluorescence reading for each well.

-

Inject the compound solutions into the wells.

-

Immediately begin kinetic measurement of fluorescence intensity over a period of 2-3 minutes. The binding of Ca2+ to the dye results in a significant increase in fluorescence.

-

-

Data Analysis:

-

Determine the maximum change in fluorescence for each well.

-

Normalize the data to the maximum response produced by the reference agonist, serotonin (set to 100% efficacy).

-

Plot the normalized response against the log concentration of the test compound.

-

Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

-

Predicted In Vitro Data Summary

The following table presents hypothetical, yet plausible, data based on established SAR principles for phenethylamines.

| Compound | Structure | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) | 5-HT2A Emax (%) |

| 2,4,5-TMA-Phenethylamine | 2,4,5-trimethoxy | 85 | 150 | 95 |

| TMA-2 (Comparator) | 2,4,5-trimethoxy, α-CH3 | 61[2] | 105 | 98 |

| 2C-H (Comparator) | 2,5-dimethoxy | 1700[2] | >1000 | 70 |

| Mescaline (Comparator) | 3,4,5-trimethoxy | 450 | 900 | 80 |